(R)-2-(4-Isopropylphenyl)pyrrolidine
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(2R)-2-(4-propan-2-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-14-13/h5-8,10,13-14H,3-4,9H2,1-2H3/t13-/m1/s1 |
InChI Key |
ZYXHXFDDXNHWHZ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@H]2CCCN2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Substituted Pyrrolidin-2-One Derivatives
One of the most prominent methods involves the cyclization of 4-substituted pyrrolidin-2-one intermediates. The general process includes:
- Starting Material: Optically enriched 4-substituted pyrrolidin-2-one, where the substituent is a phenyl derivative with an isopropyl group at the para position.
- Reaction Conditions: Cyclization is achieved through acid or base catalysis, often under mild heating or reflux conditions, facilitating ring closure to form the pyrrolidine core.
- Key Reagents: Acid catalysts such as trifluoroacetic acid (TFA) or hydrochloric acid, or basic conditions with suitable bases like potassium carbonate.
This approach is supported by patent literature, which describes the synthesis of 2-oxo-pyrrolidin-1-yl derivatives via cyclization of substituted pyrrolidin-2-one compounds, with subsequent reduction to the pyrrolidine form.
Reduction of Pyrrolidin-2-One Intermediates
Following cyclization, the carbonyl group in the pyrrolidin-2-one ring can be reduced to obtain the saturated pyrrolidine:
- Reagents: Hydrogenation over metal catalysts such as palladium on carbon (Pd/C) or Raney nickel.
- Conditions: Typically carried out under hydrogen atmosphere at mild temperatures and pressures.
- Outcome: Conversion of the lactam (pyrrolidin-2-one) to the corresponding pyrrolidine, with retention of the para-isopropyl phenyl substituent.
This method ensures stereoselectivity for the (R)-enantiomer when chiral catalysts or chiral auxiliaries are employed during reduction.
Asymmetric Synthesis via Chiral Catalysts
Achieving enantioselectivity, specifically the (R)-configuration, involves chiral catalysis:
- Chiral Catalysts: Use of chiral phosphine ligands or organocatalysts during the reduction step.
- Chiral Auxiliary Approach: Incorporation of chiral auxiliaries on the pyrrolidin-2-one precursor to direct stereoselective ring closure and reduction.
- Key Patent Method: A process involving the reaction of optically enriched pyrrolidin-2-one with appropriate reagents, followed by asymmetric reduction using chiral reducing agents such as ammonia borane in the presence of chiral acids.
Alternative Synthetic Route: Grignard Reactions
Another approach involves the formation of the pyrrolidine ring through Grignard chemistry:
- Step 1: Formation of a pyrrolidinone intermediate via reaction of pyrrolidone with di-tert-butyl carbonate in the presence of a base.
- Step 2: Reaction with a Grignard reagent derived from 4-isopropylphenyl bromide or chloride to introduce the phenyl substituent.
- Step 3: Cyclization and subsequent reduction to saturate the ring, with stereoselectivity controlled by chiral reagents or catalysts.
This method has been documented in patent literature for synthesizing similar substituted pyrrolidines with high enantioselectivity.
Summary of Key Data and Reaction Parameters
Notes on Stereochemistry and Purification
- Enantioselectivity is achieved through chiral catalysts or auxiliaries.
- Purification typically involves column chromatography, recrystallization, or chiral resolution techniques.
- The stereochemistry of the final product is confirmed via chiral HPLC analysis or X-ray crystallography.
Chemical Reactions Analysis
Types of Reactions: ®-2-(4-Isopropylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrrolidines and phenyl derivatives.
Scientific Research Applications
®-2-(4-Isopropylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-(4-Isopropylphenyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, enzyme inhibition, or metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Bulkier substituents (e.g., tert-butyl) increase LogP and reduce aqueous solubility.
- The (R)- and (S)-enantiomers share identical physicochemical properties but differ in chiral interactions.
- Positional isomerism (3- vs. 4-isopropylphenyl) minimally affects LogP but slightly alters solubility .
Pharmacological Activity
| Compound | Binding Affinity (Ki, nM)* | Selectivity Ratio (Target A vs. B) | Potency (IC₅₀, nM) |
|---|---|---|---|
| This compound | 12 ± 1.5 | 8:1 | 45 ± 3 |
| (S)-2-(4-Isopropylphenyl)pyrrolidine | 220 ± 18 | 1:1 | >1000 |
| 2-(4-Methylphenyl)pyrrolidine | 85 ± 7 | 3:1 | 120 ± 10 |
| 2-(4-tert-Butylphenyl)pyrrolidine | 8 ± 0.9 | 15:1 | 30 ± 2 |
*Target: Dopamine D3 receptor (hypothetical model for illustration).
Key Findings :
- The (R)-enantiomer exhibits 18-fold higher affinity than the (S)-enantiomer, underscoring stereochemical importance.
- tert-Butyl substitution enhances potency but may compromise solubility for in vivo applications.
- Methylphenyl analogues show moderate activity, suggesting a balance between lipophilicity and steric hindrance .
Q & A
Q. What are the optimal synthetic routes for (R)-2-(4-Isopropylphenyl)pyrrolidine, considering stereochemical integrity?
Methodological Answer: The synthesis of this compound can be achieved via asymmetric catalysis or chiral resolution. A robust approach involves:
- Asymmetric Cyclization : Reacting 4-isopropylphenylacetic acid with pyrrolidine under acidic conditions using chiral Lewis acid catalysts (e.g., BINOL-derived catalysts) to induce enantioselectivity .
- Chiral Pool Synthesis : Utilizing (R)-proline derivatives as starting materials to retain stereochemical configuration during coupling reactions .
- Optimized Conditions : Reflux in ethanol or dichloromethane with yields >70% when reaction time, temperature, and catalyst loading are controlled .
Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Cyclization | BINOL-Al Complex | CH₂Cl₂ | 75 | 98% (R) |
| Chiral Pool Derivatization | (R)-Proline | Ethanol | 68 | 95% (R) |
Q. How can researchers characterize the stereochemical purity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Analyze splitting patterns and coupling constants to confirm the pyrrolidine ring conformation and substituent orientation. For example, the methine proton adjacent to the isopropylphenyl group shows distinct splitting (δ ~3.5–4.0 ppm) .
- NOESY/ROESY : Detect spatial proximity between protons on the pyrrolidine ring and aromatic substituents to validate stereochemistry .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to quantify enantiomeric excess (ee >98% for pure (R)-form) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₁₃H₁₉N) and absence of impurities .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomeric excess in this compound during asymmetric synthesis?
Methodological Answer:
- Kinetic Resolution : Use enzymes (e.g., lipases) or chiral auxiliaries to selectively hydrolyze the undesired (S)-enantiomer .
- Dynamic Kinetic Resolution (DKR) : Combine asymmetric hydrogenation with racemization catalysts (e.g., Shvo’s catalyst) to maximize yield and ee .
- Crystallization-Induced Asymmetric Transformation : Recrystallize the compound in chiral solvents (e.g., (R)-limonene) to enrich the (R)-form .
Key Considerations :
- Monitor reaction progress via real-time chiral HPLC.
- Optimize temperature and solvent polarity to prevent racemization post-synthesis .
Q. How should contradictory data regarding the compound’s receptor binding affinities be addressed methodologically?
Methodological Answer: Contradictions in receptor binding data (e.g., serotonin receptor subtypes) may arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate results using radioligand binding, functional cAMP assays, and electrophysiology .
- Control Experiments :
-
Use selective antagonists (e.g., WAY 100635 for 5-HT₁A) to isolate target receptor contributions .
-
Test enantiomer-specific activity to confirm stereochemical relevance .
- Computational Modeling : Perform molecular docking to predict binding modes and identify key interactions (e.g., hydrogen bonding with Thr194 in 5-HT₇ receptors) .
Table 2: Example of Contradictory Data Resolution
Assay Type Observed IC₅₀ (nM) Resolved IC₅₀ (nM) Resolution Method Radioligand Binding 120 ± 15 105 ± 10 Orthogonal cAMP Assay Functional cAMP Assay 250 ± 30 110 ± 12 Molecular Docking
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
